molecular formula C11H14O B8777353 2-MESITYLOXIRANE

2-MESITYLOXIRANE

Cat. No.: B8777353
M. Wt: 162.23 g/mol
InChI Key: WEXXWJBYFYLNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-MESITYLOXIRANE, also known as 2-(2,4,6-trimethylphenyl)epoxide, is an organic compound with the molecular formula C11H14O. It belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a trimethylphenyl group attached to the oxirane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylphenyl)oxirane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with an appropriate epoxide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(2,4,6-trimethylphenyl)oxirane may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-MESITYLOXIRANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include β-hydroxypropyl esters, diols, and various substituted derivatives. These products have significant applications in different fields .

Scientific Research Applications

2-MESITYLOXIRANE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(2,4,6-trimethylphenyl)oxirane involves the ring-opening reactions catalyzed by various reagents. The compound can form hydrogen-bonded complexes with acids and bases, leading to the formation of β-hydroxypropyl esters. The reaction pathways involve quaternization of tertiary amines by activated oxirane and subsequent participation of carboxylate anions in ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4,6-trimethylphenyl)oxirane include:

  • 2-(2,4,6-Trimethylphenyl)ethanol
  • 2-(2,4,6-Trimethylphenyl)acetaldehyde
  • 2-(2,4,6-Trimethylphenyl)acetic acid

Uniqueness

2-MESITYLOXIRANE is unique due to its specific structure, which includes a trimethylphenyl group attached to the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)oxirane

InChI

InChI=1S/C11H14O/c1-7-4-8(2)11(9(3)5-7)10-6-12-10/h4-5,10H,6H2,1-3H3

InChI Key

WEXXWJBYFYLNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CO2)C

Origin of Product

United States

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